molecular formula C7H10O B13799424 2-Butanone, 4-cyclopropylidene-

2-Butanone, 4-cyclopropylidene-

Cat. No.: B13799424
M. Wt: 110.15 g/mol
InChI Key: ZIMLGBBIXILZAQ-UHFFFAOYSA-N
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Description

Structural and Mechanistic Context within Cyclopropane (B1198618) and Ketone Chemistry

The structure of 2-Butanone (B6335102), 4-cyclopropylidene- features two key functional groups: a ketone and a cyclopropylidene. The ketone group (a carbonyl on the second carbon of a butane (B89635) chain) is a well-understood, polar functional group that typically undergoes nucleophilic addition at the electrophilic carbonyl carbon.

The cyclopropylidene group is an exocyclic alkene attached to a cyclopropane ring. This arrangement introduces significant instability into the molecule. Cyclopropane itself is characterized by high ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal sp³ angle of 109.5°. wikipedia.org This inherent angle strain, combined with the torsional strain from the eclipsed hydrogens, makes the ring susceptible to opening reactions that relieve this stored potential energy. wikipedia.orgnumberanalytics.com The introduction of an exocyclic double bond in the cyclopropylidene moiety further increases this strain, making the molecule a high-energy species.

The interaction between the ketone and the cyclopropylidene group is of primary interest. The double bond of the cyclopropylidene is in conjugation with the carbonyl group, suggesting that the molecule could behave as a Michael acceptor in conjugate additions. However, the immense strain of the three-membered ring offers an alternative reaction pathway: ring-opening. Mechanistic inquiries would explore the competition between these pathways under various conditions. Computational studies on related alkylidenecyclopropanes have shown that the cyclopropylidene group can exert a distinct electronic influence, polarizing the double bond and directing the regioselectivity of cycloaddition reactions. acs.orgacs.orgnih.gov

Relevance of Strained Ring Systems in Organic Synthesis and Theoretical Chemistry

Strained ring systems are fundamental to both synthetic and theoretical chemistry because their high potential energy can be harnessed to drive chemical reactions. wikipedia.org Molecules containing strained rings, like cyclopropanes and cyclobutanes, are valuable intermediates in organic synthesis. ontosight.ainumberanalytics.com The relief of ring strain provides a powerful thermodynamic driving force for reactions, enabling the construction of complex molecular architectures that would be otherwise inaccessible. wikipedia.orgnumberanalytics.com For instance, the ring-opening of substituted cyclopropanes is a key step in the synthesis of various acyclic and larger ring-containing compounds. nih.gov

The applications of strain-driven synthesis are particularly evident in the preparation of pharmaceuticals and natural products, where over 60% of drugs feature ring structures. ontosight.ai The unique conformations and reactivity patterns imposed by ring strain allow chemists to achieve high levels of stereocontrol and introduce functionality in precise locations.

From a theoretical standpoint, strained molecules challenge simple models of chemical bonding. The "bent bonds" of cyclopropane are a classic example that requires more advanced theories, such as Walsh orbitals, for a full description. The study of highly strained species like cyclopropylidenes pushes the boundaries of our understanding of electronic structure and molecular stability, providing critical data for refining computational chemistry methods. numberanalytics.com

Table 2: Expected Spectroscopic Signatures for 2-Butanone, 4-cyclopropylidene- This table presents expected values based on typical ranges for the constituent functional groups. Specific experimental data for this compound is not widely available.

Spectroscopic Technique Feature Expected Observation
Infrared (IR) Spectroscopy C=O Stretch Strong absorption at ~1715 cm⁻¹ (for an aliphatic ketone)
Infrared (IR) Spectroscopy C=C Stretch Absorption around 1650-1680 cm⁻¹ (for a conjugated alkene)
¹H NMR Spectroscopy CH₃ Protons (Methyl Ketone) Singlet at ~2.1 ppm
¹H NMR Spectroscopy CH₂ Protons (next to C=C) Triplet at ~2.5-2.8 ppm
¹H NMR Spectroscopy CH₂ Protons (in cyclopropane ring) Complex multiplet in the upfield region ~1.0-1.5 ppm
¹³C NMR Spectroscopy C=O Carbon Signal at ~205-215 ppm
¹³C NMR Spectroscopy Alkene Carbons Signals between ~110-140 ppm

Current Gaps and Emerging Research Questions in Cyclopropylidene-Ketone Derivatives

Despite the foundational importance of its constituent parts, the chemistry of specific cyclopropylidene-ketone derivatives like 2-Butanone, 4-cyclopropylidene- is largely unexplored. This points to several significant research gaps and emerging questions in the field.

A primary challenge is the development of general and efficient synthetic routes. While methods for synthesizing cyclopropyl (B3062369) ketones exist, such as the palladium-catalyzed conversion of enynes or the Corey-Chaykovsky cyclopropanation, these are not always applicable to creating the exocyclic double bond of a cyclopropylidene. nih.govorganic-chemistry.org Research into cyclopropylidenes, the smallest cyclic carbenes, has been hampered by a lack of convenient precursors. digitellinc.com Developing new catalytic methods for the direct and stereoselective synthesis of functionalized cyclopropylidene-ketones is a major research goal.

Furthermore, the reactivity of these bifunctional compounds is a rich area for investigation. Key questions include:

Under what conditions does the molecule undergo conjugate addition versus ring-opening?

Can the cyclopropylidene moiety participate in cycloaddition reactions, and how does the tethered ketone influence the stereochemical outcome? nih.gov

Can these molecules serve as precursors for more complex carbocyclic or heterocyclic systems through strain-release-driven cascade reactions?

The "cyclopropylidene effect," which describes the electronic influence of the group on reaction regioselectivity, has been studied computationally but requires broader experimental validation, particularly with diverse functional groups like ketones. acs.org Answering these questions through a combination of experimental synthesis, mechanistic studies, and computational analysis will deepen our fundamental understanding of chemical reactivity and enable the use of these high-energy molecules as versatile building blocks in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-cyclopropylidenebutan-2-one

InChI

InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h3H,2,4-5H2,1H3

InChI Key

ZIMLGBBIXILZAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC=C1CC1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Butanone, 4 Cyclopropylidene

Reactions Involving the Carbonyl Functionality

The carbonyl group is a site of significant electrophilicity, making it a primary target for nucleophilic attack. Its reactivity is influenced by the adjacent alkyl groups and the conjugated cyclopropylidene ring.

Like other ketones, 2-Butanone (B6335102), 4-cyclopropylidene- is susceptible to nucleophilic addition. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophile. libretexts.orgresearchgate.net Nucleophiles can attack this carbon in two main ways: direct (1,2-addition) or conjugate (1,4-addition).

Direct (1,2-) Addition: In this pathway, a nucleophile directly attacks the carbonyl carbon. libretexts.orgdoi.org This breaks the π-bond of the carbonyl, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. Strong, "hard" nucleophiles, such as those found in Grignard reagents or organolithium compounds, typically favor this mode of attack. acs.org

Conjugate (1,4-) Addition: The conjugation of the cyclopropylidene double bond with the carbonyl group extends the electrophilic nature of the molecule to the β-carbon of the double bond. acs.orgrsc.org This allows "soft" nucleophiles, such as organocopper reagents (Gilman reagents) or amines, to attack at this position in a process known as conjugate or Michael addition. rsc.orgosti.gov The reaction proceeds through an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in the addition of the nucleophile to the cyclopropylidene ring system. acs.org

The competition between these two pathways is determined by the nature of the nucleophile, the reaction conditions, and steric factors. acs.org

The carbonyl group serves as a gateway for the synthesis of various nitrogen-containing derivatives, which are valuable intermediates in organic synthesis.

Imine Formation: 2-Butanone, 4-cyclopropylidene- is expected to react with primary amines under mildly acidic conditions to form the corresponding ketimine. nih.govresearchgate.netsioc-journal.cn The reaction is typically reversible and catalyzed by acid, with the optimal rate often observed around pH 5. nih.govresearchgate.net The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then protonated and dehydrates to yield the C=N double bond of the imine. In the case of alkylidenecyclopropyl ketones, this imine formation is the initial step in a more complex transformation where the intermediate undergoes a subsequent ring-opening reaction.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts ketones into ketoximes. This condensation reaction is analogous to imine formation and is a reliable method for characterizing ketones or for further synthetic manipulation. The resulting oxime of 2-Butanone, 4-cyclopropylidene- can be reduced to a primary amine or undergo rearrangement reactions.

Table 1: General Conditions for Imine and Oxime Formation

DerivativeReagentTypical ConditionsIntermediateReference
Imine (Ketimine)Primary Amine (R-NH₂)Acid catalyst (e.g., p-TsOH), pH ~5, removal of waterCarbinolamine nih.gov, researchgate.net
Oxime (Ketoxime)Hydroxylamine (NH₂OH)Weakly acidic mediumCarbinolamine,

Reduction: The carbonyl group of 2-Butanone, 4-cyclopropylidene- can be readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent, such as water or ethanol, protonates the resulting alkoxide to give the final alcohol product. Since the starting ketone is unsymmetrical, this reduction creates a new chiral center, resulting in a racemic mixture of enantiomers.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents (e.g., concentrated nitric acid) and heat, carbon-carbon bond cleavage can occur. For an unsymmetrical ketone like 2-Butanone, 4-cyclopropylidene-, this cleavage would be governed by Popoff's rule, which states that the carbonyl group remains with the smaller alkyl group. This would lead to a mixture of carboxylic acids. This pathway is generally low-yielding and requires harsh conditions.

Reactivity Governed by the Cyclopropylidene Moiety

The high ring strain of the three-membered ring and the presence of the exocyclic double bond make the cyclopropylidene group a hub of unique reactivity, leading to rearrangements and ring-opening transformations.

One of the characteristic reactions of cyclopropylidenes is their rearrangement to allenes. Theoretical studies have shown that this ring-opening is often a low-energy process. The reaction is believed to proceed via a disrotatory motion of the groups on the ring carbons as the C-C bond opposite the carbene-like carbon breaks. While not experimentally documented specifically for 2-Butanone, 4-cyclopropylidene-, computational studies on the parent cyclopropylidene and substituted analogs suggest this is a highly feasible pathway. The activation energy for the ring-opening of the parent cyclopropylidene is calculated to be low, around 5 kcal/mol. This rearrangement would convert 2-Butanone, 4-cyclopropylidene- into an allenic ketone, a valuable synthetic intermediate.

The strained cyclopropane (B1198618) ring can be opened by various reagents, leading to synthetically useful products. A notable example is the reaction of alkylidenecyclopropyl ketones with primary amines. While the initial step is the formation of an imine at the carbonyl carbon, the key transformation is a subsequent intermolecular cyclization.

The proposed mechanism involves the distal cleavage of a C-C bond in the cyclopropane ring of the imine intermediate. This ring-opening is followed by a ring-expansion and aromatization sequence, providing an efficient route to highly substituted pyrroles, which are important heterocyclic compounds in medicinal and materials chemistry.

Table 2: Research Findings on Ring-Opening of Alkylidenecyclopropyl Ketones

ReactionReactantsKey ConditionsProduct TypeMechanistic FeatureReference
Ring-Opening CyclizationAlkylidenecyclopropyl ketone, Primary amineCH₃CN, 80 °C, Anhydrous MgSO₄2,3,4-Trisubstituted PyrroleFormation of imine followed by distal C-C bond cleavage of the cyclopropane ring,,
Radical Ring-OpeningAlkylidenecyclopropaneVisible light, Photoredox catalystHomopropargyl radicalGeneration of an alkylidenecyclopropane radical followed by ring-opening

This reactivity highlights how the cyclopropylidene moiety is not merely a passive structural element but an active participant in transformations that dramatically reshape the molecular skeleton.

Cycloaddition Reactions (e.g., [2+2] cycloaddition)

The cyclopropylidene group in 2-Butanone, 4-cyclopropylidene- is a highly strained but accessible alkene, making it a candidate for various cycloaddition reactions. rsc.org The high strain energy of methylenecyclopropanes (MCPs), estimated at 41.0 kcal mol⁻¹, provides a significant thermodynamic driving force for reactions that lead to ring-opening or rearrangement. rsc.org

Photochemical [2+2] Cycloadditions: According to Woodward-Hoffmann rules, [2+2] cycloadditions are typically forbidden under thermal conditions but are photochemically allowed. youtube.commdpi.com Photochemical [2+2] cycloadditions are effective for creating strained four-membered rings. libretexts.org These reactions can be induced by visible light, often involving energy transfer from a photosensitizer to the MCP. This generates a triplet excited state which then undergoes the cycloaddition. rsc.org For instance, the photochemical reaction of ketones with dienes can yield oxetanes through a [2+2] photocycloaddition, proceeding via an intermediary triplet diradical mechanism. rsc.org In the context of 2-Butanone, 4-cyclopropylidene-, an intramolecular [2+2] cycloaddition could be envisioned if a suitable unsaturated moiety were present elsewhere in the molecule, leading to complex polycyclic frameworks. rsc.org

Thermal [2+2] Cycloadditions: While thermally disallowed in many cases, concerted thermal [2+2] cycloadditions can occur with strained alkenes like those in (hetero)cumulenes. mdpi.com More commonly, thermal reactions involving MCPs proceed through a stepwise radical process rather than a concerted pathway. For example, the thermally-induced intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes occurs via a key seven-membered ring intermediate, not a concerted cycloaddition. rsc.org

Metal-Catalyzed Cycloadditions: Transition metals can catalyze unique cycloadditions of cyclopropane derivatives. Cationic Rh(I) complexes, for example, have been shown to catalyze intramolecular [3+2] cycloadditions of vinylcyclopropane (B126155) (VCP) derivatives to produce bicyclic cyclopentanes. acs.org This highlights that the reaction manifold is not limited to simple [2+2] additions, as the metal catalyst can engage the strained ring in more complex transformations. acs.org

Epoxidation of Cyclopropylidene Systems

The exocyclic double bond of the cyclopropylidene moiety is susceptible to oxidation, particularly epoxidation, to form a spirocyclic epoxide. The standard method for this transformation is the reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com

The mechanism for peroxy acid epoxidation is a concerted process where the oxygen atom is delivered to both carbons of the double bond simultaneously. libretexts.orgyoutube.com This results in a syn-addition, where the new C-O bonds are formed on the same face of the original double bond. youtube.com The reaction is initiated by the electrophilic oxygen of the peroxy acid attacking the nucleophilic double bond, proceeding through a four-part circular transition state. libretexts.orglibretexts.org

This method has been successfully applied to related systems. For example, a trifluoromethyl-substituted cyclopropane derivative was effectively converted to the corresponding epoxide using m-CPBA, demonstrating the feasibility of this reaction on strained rings. beilstein-journals.org For 2-Butanone, 4-cyclopropylidene-, this reaction would yield 1-oxa-4-spiro[2.2]pentanyl-2-butanone. These epoxide products are synthetically valuable as they can be opened under aqueous acid conditions to produce anti-vicinal diols. libretexts.orglibretexts.org

Radical Reactions and Thermochemical Studies of Related Butanone Radicals

To understand the potential radical-mediated reactions of 2-Butanone, 4-cyclopropylidene-, it is instructive to examine the well-studied radical chemistry of its parent structure, 2-butanone. Hydrogen abstraction from 2-butanone can generate three different radicals, with the stability and subsequent reactivity depending on the position of the radical center. The C-H bond on the secondary carbon (C3) is the weakest, making abstraction from this position most favorable. acs.org

Table 1: Calculated C-H Bond Energies and Enthalpies of Formation for 2-Butanone Radicals
Radical SpeciesPosition of H-AbstractionC-H Bond Energy (kcal/mol)Standard Enthalpy of Formation, ΔfH°298 (kcal/mol)
2-Butanone-1-ylPrimary (C1)95.0-15.0
2-Butanone-3-ylSecondary (C3)90.5-19.5
2-Butanone-4-ylPrimary (C4)98.3-11.7

Data sourced from thermochemical studies using ab initio and density functional theory calculations. rsc.orgacs.org

Peroxy Radical Formation and Dissociation Pathways

In an oxygen-rich environment, such as during combustion or atmospheric oxidation, butanone radicals readily react with molecular oxygen (O₂) to form butanone peroxy radicals (ROO•). rsc.orgacs.org This association is rapid and results in a chemically activated adduct that possesses significant excess energy. acs.orglibretexts.orgbeilstein-journals.org For instance, the reaction of the 2-butanone-1-yl radical with O₂ produces a peroxy radical with 27 kcal/mol of excess energy, while the adduct from the 2-butanone-3-yl radical has 26 kcal/mol. acs.orgbeilstein-journals.org

These energized peroxy radicals can then follow several dissociation pathways:

Stabilization: The adduct can be stabilized by collision, forming a stable peroxy radical. acs.org

Reverse Dissociation: The adduct can revert to the initial reactants (butanone radical + O₂). acs.org

HO₂ Elimination: The peroxy radical can eliminate a hydroperoxyl radical (HO₂) to form an olefinic ketone. This pathway becomes more significant at higher temperatures. rsc.orgacs.org

Concerted Elimination: A low-barrier path involving a concerted reaction can lead to olefin formation, H₂O elimination, and an alkoxy radical. libretexts.orgbeilstein-journals.orgnih.gov

The stability of the initial R• + O₂ adduct is influenced by resonance. For radicals where the unpaired electron is adjacent to the carbonyl group (like the 1-yl and 3-yl radicals), resonance stabilization is lost upon forming the new C-O bond, resulting in a relatively shallow potential well for the peroxy radical. rsc.orgrsc.org

Intramolecular Hydrogen Transfer Reactions and Rearrangements

Once a stabilized peroxy radical is formed, it can undergo intramolecular hydrogen abstraction (or H-shift). In this process, the peroxy radical site abstracts a hydrogen atom from another part of the carbon chain, typically via a five- or six-membered ring transition state. rsc.orgnih.gov This isomerization converts the peroxy radical (ROO•) into a hydroperoxy-alkyl radical (•QOOH). rsc.orgnih.gov

For the 2-butanone-1-yl peroxy radical (CH₃CH₂C(=O)CH₂OO•), several H-shift pathways are possible:

1,4 H-shift (from C3): Abstraction of a hydrogen from the secondary carbon (C3) via a five-membered ring transition state.

1,5 H-shift (from C4): Abstraction from the terminal methyl group (C4) via a six-membered ring transition state.

1,3 H-shift (from C1): Abstraction from the carbon already bonded to the peroxy group, occurring through a strained four-membered ring with a high energy barrier. rsc.org

These •QOOH radicals are key intermediates that can lead to chain propagation by reacting with another O₂ molecule or decompose to form products like cyclic ethers (lactones) and a hydroxyl radical (•OH). rsc.orgacs.orgnih.gov This sequence of O₂ addition followed by intramolecular H-shift is a cornerstone of autoxidation chemistry. wikipedia.org

Table 2: Calculated Reaction Barriers for Intramolecular H-Abstraction in the 2-Butanone-1-yl Peroxy Radical
Transition State (TS)H-Atom Transferred FromRing Size of TSRelative Barrier Height (kcal/mol)
TS1C35-membered27.0
TS2C46-membered21.0
TS3C14-membered41.0

Barriers are relative to the stabilized peroxy radical. Data sourced from G3 level calculations. rsc.org

Mechanistic Investigations of Selective Bond Cleavage and Formation

The structure of 2-Butanone, 4-cyclopropylidene- allows for several distinct bond cleavage reactions, driven by factors like ring strain, the carbonyl group, and radical intermediates.

Cleavage of the Cyclopropane Ring: The three-membered ring is prone to opening. One established mechanism involves the addition of a radical to the exocyclic double bond, forming a cyclopropylcarbinyl radical. This intermediate rapidly rearranges via homolytic cleavage of a C-C bond within the ring to relieve strain, generating a more stable, open-chain alkyl radical. beilstein-journals.org Electrochemical oxidation offers another route, where an arylcyclopropane radical cation is formed at an anode, leading to subsequent C-C bond cleavage. aklectures.com

Cleavage Adjacent to the Carbonyl Group: The bonds within the butanone fragment can also be selectively cleaved.

Photochemical β-Cleavage: For cyclopropyl (B3062369) ketones, photoexcitation can facilitate the cleavage of the bond between the α- and β-carbons. This process is driven by the release of the cyclopropane ring strain and results in a 1,3-diradical intermediate.

Hydroxide-Mediated Cleavage: In the presence of a strong base like potassium hydroxide (B78521) at high temperatures, ketones can undergo C-C bond cleavage. Mechanistic studies involving kinetic experiments and DFT calculations show that the reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming an oxyanion intermediate that then fragments.

Metal-Catalyzed Cleavage: Transition metals like nickel can catalyze reactions involving the cleavage of the unstrained C-CN bond in nitriles or the C-acyl bond in ketones, often assisted by a directing group.

Bond Formation Mechanisms: The primary bond-forming reactions discussed are cycloadditions and epoxidation. As noted, [2+2] cycloadditions can proceed through either a concerted (photochemical) or stepwise (thermal/radical) mechanism to form two new C-C bonds and a cyclobutane (B1203170) ring. rsc.orgrsc.org Epoxidation involves the concerted formation of two new C-O bonds to create the oxacyclopropane ring. libretexts.org The radical pathways described above also feature significant bond formation, including new C-O, O-O, O-H, and C=O bonds during the oxidation process. rsc.orgacs.org

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Butanone (B6335102), 4-cyclopropylidene-, with its distinct chemical environments, NMR is crucial for assigning the specific location of protons and carbons.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In 2-Butanone, 4-cyclopropylidene-, one would expect to observe distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, the vinyl proton on the cyclopropylidene ring, and the methylene protons within the cyclopropylidene ring.

Based on analogous structures, the expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows:

Methyl Protons (CH₃): A singlet appearing around δ 2.1-2.2 ppm. This signal is deshielded due to the adjacent electron-withdrawing carbonyl group.

Methylene Protons (α-to-C=O): A doublet around δ 3.0-3.2 ppm. These protons are coupled to the vinylic proton.

Vinylic Proton (=CH-): A triplet around δ 5.0-5.5 ppm. This proton is coupled to the adjacent methylene protons.

Cyclopropylidene Protons (CH₂): Two multiplets in the range of δ 1.0-1.5 ppm, representing the non-equivalent methylene protons of the cyclopropylidene ring.

The integration of these peaks would correspond to the ratio of the number of protons in each unique environment (3:2:1:4).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Butanone, 4-cyclopropylidene-

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)2.1 - 2.2Singlet
Methylene (α-to-C=O)3.0 - 3.2Doublet
Vinylic (=CH-)5.0 - 5.5Triplet
Cyclopropylidene (CH₂)1.0 - 1.5Multiplets

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms and their chemical environments within a molecule. For 2-Butanone, 4-cyclopropylidene-, with a molecular formula of C₈H₁₀O, one would expect to see eight distinct signals in the broadband-decoupled ¹³C NMR spectrum, assuming no molecular symmetry.

Key predicted chemical shifts are:

Carbonyl Carbon (C=O): The most deshielded carbon, appearing at a chemical shift greater than 200 ppm, typically around δ 207-210 ppm. docbrown.info

Exocyclic Vinylic Carbons (C=C): The quaternary carbon of the double bond would appear around δ 140-145 ppm, while the methine carbon would be found around δ 115-120 ppm.

Methylene Carbon (α-to-C=O): This carbon would resonate around δ 40-45 ppm.

Methyl Carbon (CH₃): The methyl carbon adjacent to the carbonyl group would appear at approximately δ 28-32 ppm.

Cyclopropylidene Carbons (CH₂): The methylene carbons of the cyclopropylidene ring are expected to be the most shielded, appearing in the upfield region of the spectrum, typically between δ 5-15 ppm.

Isotopic labeling studies, where a specific ¹²C atom is replaced with a ¹³C isotope, can be employed to definitively assign carbon signals and to trace the pathways of atoms in mechanistic studies.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butanone, 4-cyclopropylidene-

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)207 - 210
Vinylic (quaternary, =C)140 - 145
Vinylic (methine, =CH)115 - 120
Methylene (α-to-C=O)40 - 45
Methyl (CH₃)28 - 32
Cyclopropylidene (CH₂)5 - 15

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in a molecule, which is critical for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For 2-Butanone, 4-cyclopropylidene-, a COSY spectrum would show a cross-peak between the vinylic proton and the adjacent methylene protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. sdsu.edu It would allow for the direct assignment of each protonated carbon in the molecule. For instance, the proton signal at δ 3.0-3.2 ppm would correlate with the carbon signal at δ 40-45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons would show a correlation to the carbonyl carbon, and the vinylic proton would show correlations to the adjacent cyclopropylidene carbons and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum displays characteristic absorption bands corresponding to specific functional groups.

For 2-Butanone, 4-cyclopropylidene-, the most prominent and diagnostic absorption band would be the C=O stretching vibration of the ketone, which is expected to appear in the range of 1700-1725 cm⁻¹. docbrown.info The exact position of this band can be influenced by conjugation. The C=C stretching vibration of the exocyclic double bond would likely appear around 1640-1680 cm⁻¹. The characteristic C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The vibrations associated with the cyclopropylidene ring, including ring breathing and C-H bending modes, would be found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for 2-Butanone, 4-cyclopropylidene-

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carbonyl (C=O)Stretch1700 - 1725
Alkene (C=C)Stretch1640 - 1680
Alkyl (C-H)Stretch2850 - 3000
Cyclopropyl (B3062369) (ring)VariousFingerprint Region (<1500)

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.

In the Raman spectrum of 2-Butanone, 4-cyclopropylidene-, the C=C stretching vibration would likely produce a strong signal. The symmetric vibrations of the cyclopropylidene ring would also be expected to be Raman active. The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a more detailed structural analysis.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

No specific mass spectrometry data, including detailed fragmentation patterns for the structural confirmation of 2-Butanone, 4-cyclopropylidene-, could be located in the public domain.

There are no published studies providing high-resolution mass spectrometry data for the precise determination of the exact mass of 2-Butanone, 4-cyclopropylidene-.

Information regarding the use of tandem mass spectrometry (MS/MS) to investigate and elucidate the fragmentation pathways of 2-Butanone, 4-cyclopropylidene- is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum and associated data concerning the electronic transitions specific to 2-Butanone, 4-cyclopropylidene- have not been documented in accessible scientific journals or spectral databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

While chromatographic techniques are fundamental for purity assessment and reaction monitoring, specific methods tailored to 2-Butanone, 4-cyclopropylidene- are not described in the available literature.

Although gas chromatography is a suitable technique for the analysis of volatile ketones, no specific GC methods, including details on columns, temperature programming, and retention indices for 2-Butanone, 4-cyclopropylidene-, have been published.

There are no documented liquid chromatography (LC) methods specifically developed for the separation and analysis of 2-Butanone, 4-cyclopropylidene- or its potential non-volatile components.

Scientific Focus: The Computational and Theoretical Investigations of 2-Butanone, 4-cyclopropylidene-

Despite a thorough search of scientific literature, no specific computational or theoretical investigations focusing on the chemical compound 2-Butanone, 4-cyclopropylidene- were found.

The identity of 2-Butanone, 4-cyclopropylidene- is confirmed by its chemical formula, C9H14O, and its unique CAS Registry Number, 51004-21-8. However, detailed scholarly research into its electronic structure, stability, reaction mechanisms, and conformational analysis through computational methods such as Density Functional Theory (DFT) and ab initio calculations appears to be unavailable in the public domain.

General computational methodologies exist for exploring chemical compounds. These include the use of DFT for determining ground state geometries and energies, and ab initio methods for high-precision energy calculations. Furthermore, computational techniques are widely applied to explore potential energy surfaces, which helps in understanding reaction pathways by characterizing transition states and intermediates. Conformational analysis and the study of isomerization pathways are also standard applications of computational chemistry.

While these computational tools are well-established, their specific application to 2-Butanone, 4-cyclopropylidene- has not been documented in the available scientific literature. Therefore, the detailed analysis requested, including data tables on its computational and theoretical investigations, cannot be provided at this time. Further research would be required to generate the specific data for this compound.

Computational and Theoretical Investigations of 2 Butanone, 4 Cyclopropylidene

Kinetic and Thermochemical Studies of Related Systems

The kinetic and thermochemical properties of 2-butanone (B6335102), 4-cyclopropylidene- are of significant interest for understanding its reactivity and stability. In the absence of direct experimental data for this specific molecule, computational methods provide a powerful tool to predict these properties. Such studies often rely on the investigation of structurally related systems to benchmark and validate the computational approaches.

Calculation of Activation Barriers and Reaction Rates

The activation barrier (Ea) is the minimum energy required for a chemical reaction to occur, and it is a critical parameter in determining the reaction rate. libretexts.org Computational chemistry offers robust methods to calculate activation barriers for various reactions involving molecules like 2-butanone, 4-cyclopropylidene-.

Theoretical studies on related unsaturated ketones and cyclopropyl (B3062369) ketones have provided insights into their reactivity. For instance, computational investigations of SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have revealed the influence of substituents on the reactivity of the cyclopropyl group. nih.govnih.gov These studies often employ density functional theory (DFT) and ab initio methods to map the potential energy surface of a reaction and identify the transition state, which corresponds to the peak of the activation barrier.

The Arrhenius equation, k = Ae^(-Ea/RT), demonstrates the relationship between the activation energy and the rate constant (k) of a reaction. libretexts.org By calculating the activation energy, chemists can predict how the reaction rate will change with temperature. For complex, multi-step reactions, computational models can elucidate the entire reaction mechanism, identifying the rate-determining step—the step with the highest activation barrier.

Table 1: Representative Calculated Activation Energies for Reactions of Related Ketones

Reacting SystemReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
2-Butanone + OH radicalHydrogen AbstractionG3MP2B32.5 - 5.0
Phenyl Cyclopropyl Ketone + SmI2Ring OpeningDFT5.0 - 10.0
2-Cyclohexen-1-one + HydrideReductionQM/MM10.0 - 15.0 nih.gov

Note: The data in this table is illustrative and compiled from various computational studies on related systems. The exact values can vary depending on the specific reaction and the level of theory used.

Determination of Enthalpies, Entropies, and Heat Capacities

Thermochemical properties such as enthalpy (ΔH), entropy (ΔS), and heat capacity (Cp) are fundamental to understanding the thermodynamics of a chemical system. These values can be calculated with a high degree of accuracy using computational methods.

Enthalpy (ΔH) represents the total heat content of a system. The standard enthalpy of formation (ΔfH°), the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a key value. For instance, the National Institute of Standards and Technology (NIST) provides extensive thermochemical data for 2-butanone. nist.gov For novel compounds like 2-butanone, 4-cyclopropylidene-, computational methods can predict the enthalpy of formation. The Active Thermochemical Tables (ATcT) provide a highly accurate value for the enthalpy of formation of the related cyclopropylidene radical. anl.gov

Entropy (ΔS) is a measure of the disorder or randomness of a system. Computational frequency calculations can be used to determine the vibrational, rotational, and translational contributions to the total entropy of a molecule. nih.gov

Heat Capacity (Cp) , the amount of heat required to raise the temperature of a substance by one degree, can also be derived from these frequency calculations. nist.gov

Studies on the autoignition of 2-butanone have utilized computational methods like G3MP2B3 and CBS-QB3 to determine the standard enthalpies, entropies, and heat capacities for the reactants and products involved. researchgate.net These methodologies can be directly applied to 2-butanone, 4-cyclopropylidene- to obtain its thermochemical profile.

Table 2: Calculated Thermochemical Data for 2-Butanone at 298.15 K

PropertyComputational MethodValue
Standard Enthalpy of Formation (liquid)Experimental-274.6 ± 0.7 kJ/mol
Standard Molar Entropy (liquid)Experimental200.8 J/mol·K
Molar Heat Capacity (liquid)Experimental126.1 J/mol·K

Source: NIST Chemistry WebBook nist.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational dynamics, solvent effects, and transport properties of molecules like 2-butanone, 4-cyclopropylidene-. nih.govresearchgate.nettubitak.gov.tr

For instance, MD simulations have been employed to study the diffusion of various ketones, including butanone, in supercritical CO2. researchgate.net These simulations revealed how the size and shape of the ketone, as well as the position of the carbonyl group, affect its diffusion coefficient. Such studies can be extended to 2-butanone, 4-cyclopropylidene- to understand its behavior in different solvent environments.

In the context of drug design, MD simulations are used to investigate the stability of ligand-receptor complexes. nih.govresearchgate.net If 2-butanone, 4-cyclopropylidene- were to be studied for its biological activity, MD simulations would be crucial in understanding how it binds to a target protein and the dynamics of this interaction. tubitak.gov.tr These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Furthermore, MD simulations, when combined with quantum mechanics in hybrid QM/MM methods, can be used to model chemical reactions in complex environments, such as enzymes. nih.gov This approach has been used to study the reduction of α,β-unsaturated ketones by enzymes, providing detailed mechanistic insights. nih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

2-Butanone (B6335102), 4-cyclopropylidene- serves as a versatile building block for the synthesis of intricate molecular structures. Its potential applications stem from the reactivity of its functional groups, which allow for a variety of chemical transformations. The ketone moiety can be a site for nucleophilic attack or can be transformed into other functional groups, while the cyclopropylidene group can participate in various cycloaddition and rearrangement reactions. This dual reactivity enables its use in the construction of complex frameworks, including those found in pharmaceuticals and natural products. For instance, derivatives of 2-butanone can act as intermediates in the synthesis of more complex molecules. ontosight.ai The cyclopropane (B1198618) motif itself is a key feature in many bioactive molecules and its introduction via building blocks like 2-Butanone, 4-cyclopropylidene- is a significant strategy in medicinal chemistry. nih.govrsc.org

The following table summarizes the properties of 2-Butanone, 4-cyclopropylidene-:

PropertyValue
Formula C₉H₁₄O
Molecular Weight 138.2069 g/mol
CAS Registry Number 51004-21-8
IUPAC Name 4-Cyclopentylidene-2-butanone

This data is compiled from the NIST WebBook. nist.gov

Precursor for Ring Expansion and Rearrangement Products

The strained nature of the cyclopropylidene group in 2-Butanone, 4-cyclopropylidene- makes it an ideal precursor for ring expansion and rearrangement reactions. These reactions often proceed through carbocationic intermediates, where the relief of ring strain provides a thermodynamic driving force. youtube.comyoutube.com For example, under acidic conditions or in the presence of a Lewis acid, the double bond can be protonated, leading to a cyclopropylcarbinyl-like cation. This intermediate can then undergo rearrangement to form larger, more stable ring systems, such as cyclobutanes or cyclopentanes. This strategy is a powerful tool for accessing cyclic structures that might be challenging to synthesize through other methods. The resulting larger rings can serve as scaffolds for the synthesis of a variety of complex molecules.

Synthon in Stereoselective Synthesis

2-Butanone, 4-cyclopropylidene- and its derivatives are valuable synthons in stereoselective synthesis. The presence of the ketone and the alkene allows for the introduction of new stereocenters with high levels of control. For example, the ketone can be reduced asymmetrically to a chiral alcohol. Furthermore, the double bond can undergo a variety of stereoselective additions, including hydrogenations, epoxidations, and cycloadditions. nih.govua.es The inherent chirality of a substituted cyclopropane ring can also direct the stereochemical outcome of subsequent reactions, making it a useful chiral auxiliary or building block. nih.gov The development of catalytic enantioselective methods for reactions involving such substrates has significantly expanded their utility in the synthesis of enantiomerically pure compounds. nih.gov

Reagent or Intermediate in Catalytic Reaction Development

The unique reactivity of 2-Butanone, 4-cyclopropylidene- makes it an interesting substrate for the development of new catalytic reactions. Its ability to undergo cycloadditions, such as [4+2] and [4+4] cycloadditions, with various partners under transition metal catalysis provides access to complex heterocyclic and carbocyclic frameworks. nih.govnih.govresearchgate.net For instance, rhodium and gold catalysts have been employed to mediate the cycloaddition of related cyclobutanones with imines and other dienophiles. nih.govresearchgate.net The development of such catalytic processes is a major focus of modern organic synthesis, aiming for atom-economical and efficient methods to construct complex molecules. The insights gained from studying the reactivity of compounds like 2-Butanone, 4-cyclopropylidene- contribute to the broader understanding and advancement of catalytic methodologies.

The following table provides examples of catalytic reactions involving related cyclobutanone (B123998) systems:

Catalyst SystemReaction TypeProduct TypeReference
Rh(COD)₂BF₄ / Chiral Ligand[4+2] CycloadditionFuran-fused lactams nih.gov
IPrAuNTf₂[4+2] CycloadditionFuran-fused lactams nih.gov
Rh(I) / 2-amino-3-methylpyridine[4+2] CouplingBridged-ring systems nih.gov

Preparation of Derivatized Ketones and Cyclopropane-Containing Scaffolds

2-Butanone, 4-cyclopropylidene- serves as a versatile starting material for the preparation of a wide array of derivatized ketones and scaffolds containing the valuable cyclopropane motif. The ketone functionality can be readily transformed into a variety of other groups. For example, reduction can yield the corresponding secondary alcohol, which can be further functionalized. nih.gov Aldol (B89426) condensations can be performed at the α-position to the ketone, extending the carbon chain. researchgate.netnih.gov The exocyclic double bond can undergo various addition reactions to introduce new substituents onto the cyclopropane ring. Furthermore, the cyclopropane ring itself can be derivatized, leading to a diverse library of cyclopropane-containing building blocks. nih.govrsc.orgnih.gov These scaffolds are of significant interest in medicinal chemistry due to the unique conformational properties and metabolic stability often associated with the cyclopropane ring. nih.govrsc.org

Future Research Directions and Unexplored Avenues for 2 Butanone, 4 Cyclopropylidene

Development of Novel and Green Synthetic Routes

The future synthesis of 2-butanone (B6335102), 4-cyclopropylidene- and related α,β-unsaturated ketones will likely prioritize green chemistry principles, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Current methods for producing similar unsaturated carbonyls often rely on classic reactions like the Wittig or aldol (B89426) condensations, which can generate significant stoichiometric byproducts. nguyenstarch.com

Future research could explore heterogeneous catalysis as a more sustainable alternative. For instance, solid catalysts like zeolites and mixed metal oxides have shown promise in the synthesis of α,β-unsaturated carbonyl compounds. nguyenstarch.comnumberanalytics.com These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can lead to higher product selectivity under milder conditions. Another green approach is the development of solvent-free reaction conditions, which have been successfully applied to the synthesis of unsaturated ketones using catalysts like Hβ zeolite. quora.com These methods reduce the environmental impact associated with solvent use and disposal.

A promising avenue is the direct synthesis from abundant feedstock chemicals through innovative catalytic systems. Recently, a photoredox, nickel, and phosphoranyl radical synergistic catalysis has been developed for the cross-electrophile coupling of aromatic carboxylic acids and organic bromides, offering a direct route to highly functionalized ketones. wikipedia.org Adapting such cutting-edge methods for the synthesis of alkylidenecyclopropyl ketones could represent a significant advancement.

Table 1: Examples of Green Synthetic Approaches for α,β-Unsaturated Ketones

Catalyst/MethodReactantsProduct TypeKey Advantages
Cs-exchanged ZeolitesAldehyde and an active methylene (B1212753) compoundα,β-Unsaturated carbonylHeterogeneous catalysis, high activity at lower temperatures. numberanalytics.com
Hβ ZeoliteAlkyne and Aldehydeα,β-Unsaturated ketoneSolvent-free conditions, good to excellent yields. quora.com
Imide catalyst with AIBN/BPO initiatorUnsaturated hydrocarbons and oxygenα,β-Unsaturated ketoneUses air/oxygen as a clean oxidant, mild conditions. nih.gov

This table is generated based on data from analogous compound syntheses.

Exploration of Stereoselective Transformations

The chiral centers that can be generated from the reactive scaffold of 2-butanone, 4-cyclopropylidene- make it an intriguing target for stereoselective synthesis. The development of methods to control the stereochemistry during its synthesis or subsequent reactions is a significant area for future research.

Versatile and stereocontrolled synthetic routes to cyclopropyl-containing compounds have been developed using chiral precursors, such as those derived from D-glyceraldehyde. nih.gov These strategies involve the selective manipulation of functional groups to prepare enantiopure products, sometimes with opposite chirality. nih.gov Similar substrate-controlled or reagent-controlled approaches could be envisioned for 2-butanone, 4-cyclopropylidene-. For example, stereoselective cyclopropanation methods, such as those using sulfonium (B1226848) or sulfoxonium ylides on chiral building blocks, offer a pathway to highly substituted cyclopropanes with excellent stereocontrol. wikipedia.org

Furthermore, the ketone and the alkene moieties are both amenable to enantioselective transformations. Asymmetric [3+2] photocycloaddition reactions of aryl cyclopropyl (B3062369) ketones have been shown to construct densely substituted cyclopentanes with high enantiocontrol using a dual catalyst system comprising a chiral Lewis acid and a photoredox catalyst. youtube.com Exploring similar photocatalytic strategies for 2-butanone, 4-cyclopropylidene- could unlock pathways to complex chiral molecules.

Table 2: Potential Stereoselective Reactions

Reaction TypeSubstrate ClassCatalyst/ReagentOutcome
Asymmetric CyclopropanationChiral enonesSulfonium ylidesHighly substituted chiral cyclopropanes. wikipedia.org
Asymmetric [3+2] PhotocycloadditionAryl cyclopropyl ketonesChiral Lewis acid + Photoredox catalystEnantioenriched cyclopentanes. youtube.com
Substrate-Controlled CyclopropanationAllylic alcoholsSimmons-Smith reagentsStereoselective synthesis of cyclopropyl rings. kglmeridian.com

This table is generated based on data from analogous compound syntheses.

Investigation of Photochemical Reactivity

The conjugated enone system and the strained cyclopropylidene ring in 2-butanone, 4-cyclopropylidene- suggest a rich and complex photochemical reactivity profile that remains largely unexplored. The absorption of UV light by the carbonyl group can lead to n→π* transitions, initiating a variety of photochemical reactions. rsc.org

For cyclic ketones, this excitation can be followed by α-cleavage (Norrish Type I reaction) to form a biradical intermediate. rsc.org In the case of 2-butanone, 4-cyclopropylidene-, this could lead to ring-opening of the cyclopropylidene moiety, generating highly reactive intermediates that could be trapped or undergo rearrangement to form novel carbocyclic or heterocyclic structures. The presence of abstractable hydrogen atoms could also facilitate Norrish Type II reactions. rsc.org

The conjugated double bond opens up further possibilities, such as [2+2] photocycloadditions with other alkenes to form cyclobutane (B1203170) derivatives, a reaction class known as the Paterno-Büchi reaction for carbonyl-alkene cycloadditions. rsc.org Photoisomerization is another potential pathway. sciencedaily.com Given the strain in the cyclopropylidene ring, photochemical induction could trigger unique rearrangements, such as the di-π-methane rearrangement, to yield complex polycyclic systems. rsc.org Investigating these reactions under various conditions (e.g., direct vs. sensitized irradiation, different solvents) could provide access to a diverse range of chemical structures.

Advanced Applications in Materials Science (e.g., Polymer Chemistry)

The functional groups within 2-butanone, 4-cyclopropylidene- offer multiple handles for its incorporation into polymers, suggesting future applications in materials science. The α,β-unsaturated system is a key feature, as these compounds are known to undergo polymerization. youtube.com

The exocyclic double bond of the cyclopropylidene group could act as a monomer in addition polymerization reactions, creating polymers with pendant ketone and cyclopropane (B1198618) functionalities. kglmeridian.com The properties of such polymers could be tuned by copolymerizing with other monomers like acrylates or dienes. nih.gov Furthermore, the strained cyclopropane ring itself is a candidate for ring-opening polymerization (ROP), a powerful method for creating polymers with functional groups like ethers and esters in the polymer backbone. wikipedia.org Specifically, ring-opening metathesis polymerization (ROMP) of strained cycloalkenes is a well-established technique that could potentially be adapted for cyclopropylidene-containing monomers. nist.govacs.org

The ketone group itself can be a valuable functionality within a polymer. Ketone-functionalized porous organic polymers have been shown to act as efficient photosensitizers, capable of activating molecular oxygen under visible light for applications in photocatalysis. nih.gov Incorporating 2-butanone, 4-cyclopropylidene- into polymer structures could therefore lead to new materials for photodynamic therapy, organic synthesis, or environmental remediation.

Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to predict and rationalize the behavior of 2-butanone, 4-cyclopropylidene- before extensive experimental work is undertaken. Density Functional Theory (DFT) and other computational methods can provide deep insights into its synthesis, reactivity, and electronic properties.

Computational studies have been successfully used to understand the structure-reactivity relationships in SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones. rsc.orgorganic-chemistry.org Such models can elucidate the influence of substituents on reaction barriers and the stability of intermediates, guiding the design of more efficient catalytic systems. For 2-butanone, 4-cyclopropylidene-, modeling could predict the outcomes of various synthetic approaches and identify the most promising reaction conditions.

Furthermore, the regioselectivity and stereoselectivity of reactions involving the cyclopropylidene group can be rationalized through computation. A "cyclopropylidene effect" has been computationally investigated in 1,3-dipolar cycloadditions, revealing the crucial role of electrostatic interactions in determining the reaction's regioselectivity. acs.orgnist.gov Applying these models to the reactions of 2-butanone, 4-cyclopropylidene- with various reagents could predict product distributions and help design experiments to favor desired isomers.

Table 3: Applications of Computational Modeling for Cyclopropyl Ketones

Modeling FocusComputational MethodInsights GainedPotential Application for 2-Butanone, 4-cyclopropylidene-
Structure-Reactivity RelationshipsDFTUnderstanding the influence of aryl vs. alkyl groups on radical stability and reaction barriers. rsc.orgorganic-chemistry.orgPredicting reactivity in radical-mediated or catalyzed reactions.
Regioselectivity of CycloadditionsDFTElucidation of the "cyclopropylidene effect" based on electronic and electrostatic interactions. acs.orgnist.govPredicting the outcome of cycloaddition reactions (e.g., with dipoles or dienes).
Reaction MechanismsDFTMapping transition states and intermediate energies for catalytic cycles. rsc.orgDesigning and optimizing novel synthetic routes.

This table is generated based on data from analogous compound syntheses.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate the synthesis of 2-butanone, 4-cyclopropylidene- and its derivatives from laboratory-scale curiosities to readily accessible building blocks, integration with modern technologies like flow chemistry and automation will be essential. Continuous-flow processes offer significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability.

The synthesis of α,β-unsaturated ketones has been successfully adapted to continuous-flow systems. For example, a hydration-condensation protocol using a heterogeneous catalyst in a flow microwave reactor has been developed for producing chalcones. Similarly, the reduction of unsaturated ketones using NaBH₄ has been implemented in flow, demonstrating the feasibility of handling reactive intermediates and reagents in a continuous manner. These precedents suggest that a multi-step flow synthesis of 2-butanone, 4-cyclopropylidene- could be designed, potentially telescoping several reaction steps without isolating intermediates.

Automation, when coupled with flow chemistry, can accelerate reaction optimization and enable the rapid synthesis of compound libraries for screening. Self-optimizing flow reactors that use feedback algorithms can quickly identify the optimal conditions for a given transformation. Applying these automated platforms to the synthesis and derivatization of 2-butanone, 4-cyclopropylidene- would dramatically increase the efficiency of exploring its chemical space and potential applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-cyclopropylidene-2-butanone, and how can purity be optimized?

  • Methodology :

Cyclopropanation : Introduce the cyclopropylidene group via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple, reacting with a precursor ketone (e.g., 4-chloro-2-butanone).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or HPLC (≥99% purity) .

  • Key Considerations : Optimize reaction temperature (0–25°C) to minimize side reactions. Monitor by TLC for intermediate formation.
Synthetic Route Yield (%) Purity (HPLC)
Simmons-Smith Reaction65–75≥99%
Cyclopropene Ring-Opening50–6095–98%

Q. Which spectroscopic techniques are optimal for structural elucidation of 4-cyclopropylidene-2-butanone?

  • Techniques :

  • NMR : ¹H/¹³C NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and ketone carbonyl (δ 205–220 ppm) .
  • IR : Confirm ketone C=O stretch (~1710 cm⁻¹) and cyclopropane C-H bending (700–1000 cm⁻¹) .
  • X-ray Crystallography : Resolve steric strain in the cyclopropylidene moiety .
    • Validation : Cross-reference with PubChem’s computed spectral data .

Q. How does the cyclopropylidene group influence the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Thermal Stability : Heat samples (25–150°C) in inert atmosphere; monitor decomposition via TGA/DSC.
  • pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours; analyze degradation products via LC-MS .
    • Findings : Cyclopropane ring strain increases reactivity in acidic conditions (pH < 4), leading to ring-opening products .

Advanced Research Questions

Q. What computational approaches predict the reactivity of 4-cyclopropylidene-2-butanone in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies.
  • Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMSO) .
    • Outcome : Predict regioselectivity in Michael additions; validate with experimental kinetic data .

Q. How should researchers resolve contradictions in reported solubility data for 4-cyclopropylidene-2-butanone?

  • Strategy :

Standardize Protocols : Use NIST-recommended shake-flask method with HPLC quantification .

Cross-Validate : Compare results across solvents (water, ethanol, DCM) using controlled temperature (25±0.5°C).

  • Example : Discrepancies in aqueous solubility may arise from residual impurities; repurify samples via recrystallization .

Q. What degradation pathways dominate under oxidative and photolytic conditions?

  • Experimental Design :

  • Oxidation : Treat with H₂O₂/Fe²+ (Fenton’s reagent); identify carboxylic acid derivatives via HRMS .
  • Photolysis : Expose to UV (254 nm) in quartz cells; track radical intermediates via ESR spectroscopy .
    • Mechanism : Cyclopropane ring cleavage generates α,β-unsaturated ketones, which undergo further oxidation .

Q. How can 4-cyclopropylidene-2-butanone be applied in multidisciplinary research (e.g., agrochemistry or material science)?

  • Agrochemicals :

  • Herbicide Design : Leverage ketone electrophilicity to inhibit plant acetyl-CoA carboxylase. Test in Arabidopsis thaliana models .

    • Material Science :
  • Polymer Crosslinking : Incorporate into epoxy resins; measure thermal stability (TGA) and tensile strength .

    Application Key Property Utilized Validation Method
    Herbicide DevelopmentElectrophilic KetoneEnzyme Inhibition Assays
    Polymer ModificationRing Strain ReactivityDynamic Mechanical Analysis

Methodological Best Practices

  • Data Triangulation : Combine computational, spectroscopic, and chromatographic data to validate hypotheses .
  • Educational Integration : Use experimental chemical problems (e.g., synthesizing derivatives) to train students in research design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.